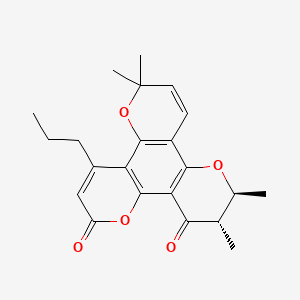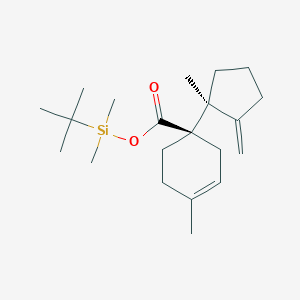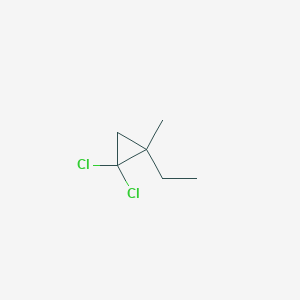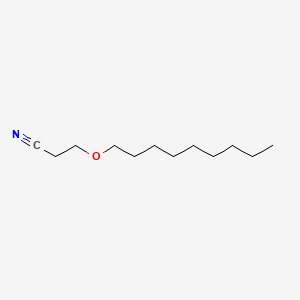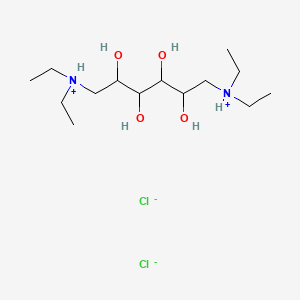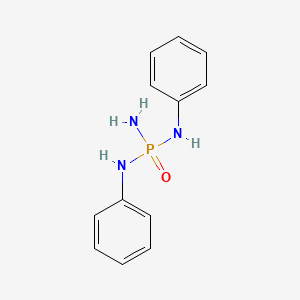
Nitricholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of nitriles, including nitricholine, can be achieved through various methods. One common method involves the oxidation of primary amines to the corresponding nitriles using trichloroisocyanuric acid in the presence of catalytic TEMPO . Another method involves the use of inorganic reagents such as hydroxylamine, sodium carbonate, and sulfuryl fluoride in dimethyl sulfoxide, which allows for the transformation of aldehydes to nitriles . Industrial production methods often involve large-scale synthesis using these or similar reagents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nitricholine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its oxidized form using oxidizing agents.
Reduction: this compound can be reduced to its corresponding amine using reducing agents.
Substitution: This reaction involves the replacement of one functional group in this compound with another, often using nucleophilic reagents.
Common reagents used in these reactions include oxidizing agents like trichloroisocyanuric acid, reducing agents like sodium borohydride, and nucleophiles like hydroxylamine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Nitricholine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various phospholipids and other biochemical compounds.
Biology: this compound plays a crucial role in cell membrane formation and maintenance.
Medicine: It has been investigated for its potential neuroprotective effects and its use in the treatment of cognitive impairments and ischemic stroke
Industry: This compound is used in the production of dietary supplements and pharmaceuticals.
Mechanism of Action
Nitricholine exerts its effects by increasing the synthesis of phosphatidylcholine, the primary neuronal phospholipid, and enhancing the production of acetylcholine . It preserves the neuronal energetic reserve, inhibits apoptosis, and stimulates the synthesis of acetylcholine . The molecular targets and pathways involved include the CDP-choline pathway and various enzymes responsible for phospholipid synthesis .
Comparison with Similar Compounds
Nitricholine is similar to other choline-containing compounds such as phosphatidylcholine and acetylcholine. it is unique in its ability to cross the blood-brain barrier and be reformed into citicoline by the rate-limiting enzyme in phosphatidylcholine synthesis . This makes it particularly valuable for its neuroprotective effects and its potential use in treating neurological disorders .
Similar compounds include:
Phosphatidylcholine: A major component of cell membranes.
Acetylcholine: A neurotransmitter involved in muscle activation and other functions.
Choline: A nutrient that is a precursor to acetylcholine and phosphatidylcholine.
This compound’s ability to enhance phosphatidylcholine synthesis and its neuroprotective properties set it apart from these similar compounds .
Properties
CAS No. |
44929-09-1 |
|---|---|
Molecular Formula |
C5H13N2O3+ |
Molecular Weight |
149.17 g/mol |
IUPAC Name |
trimethyl(2-nitrooxyethyl)azanium |
InChI |
InChI=1S/C5H13N2O3/c1-7(2,3)4-5-10-6(8)9/h4-5H2,1-3H3/q+1 |
InChI Key |
BZKRACMUAUSOKR-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCO[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1S,2R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide](/img/structure/B15196977.png)

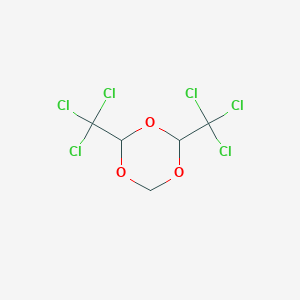

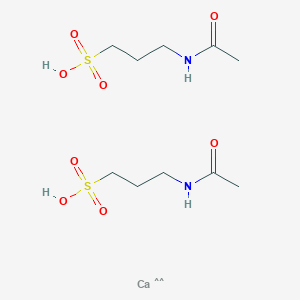
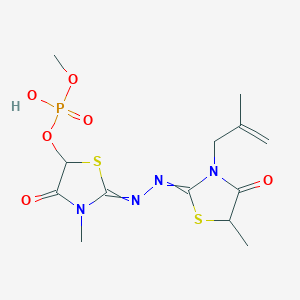
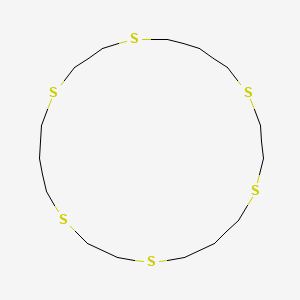
![(S)-2-(Fmoc-amino)-3-[4-[(S)-2,6-dioxohexahydropyrimidine-4-carboxamido]phenyl]propanoic Acid](/img/structure/B15197024.png)
